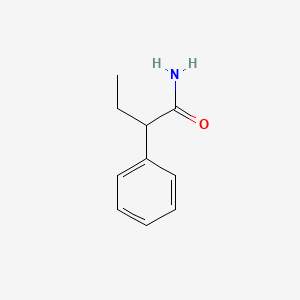

2-Phenylbutyramide

Descripción general

Descripción

Estos son derivados de amida de ácido carboxílico de ácidos grasos, formados a partir de un ácido graso y una amina . La fenbutiramida es conocida por sus aplicaciones en diversos campos, incluyendo la química, la biología y la medicina.

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La fenbutiramida se puede sintetizar a través de varios métodos. Un método común implica la reacción de ácido butírico con amoníaco o una amina bajo condiciones controladas. La reacción típicamente requiere un catalizador y se lleva a cabo a temperaturas elevadas para facilitar la formación del enlace amida .

Métodos de Producción Industrial

La producción industrial de fenbutiramida a menudo implica la síntesis a gran escala utilizando métodos similares a los de los entornos de laboratorio, pero optimizados para mayores rendimientos y eficiencia. El proceso puede incluir pasos como la purificación y la cristalización para obtener el producto final en forma pura .

Análisis De Reacciones Químicas

Tipos de Reacciones

La fenbutiramida experimenta varias reacciones químicas, incluyendo:

Oxidación: La fenbutiramida se puede oxidar para formar los ácidos carboxílicos correspondientes.

Reducción: La reducción de la fenbutiramida puede producir aminas primarias.

Sustitución: Puede sufrir reacciones de sustitución donde el grupo amida es reemplazado por otros grupos funcionales.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio.

Sustitución: Se emplean varios reactivos, incluidos los halógenos y los agentes alquilantes, bajo condiciones específicas.

Principales Productos Formados

Oxidación: Derivados del ácido butírico.

Reducción: Aminas primarias.

Sustitución: Amidas sustituidas con diferentes grupos funcionales.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

2-Phenylbutyramide has been investigated for its anticonvulsant properties . Studies have shown that it exhibits promising activity in rodent models of epilepsy, making it a potential candidate for further pharmacological development . The compound's chiral nature allows for the exploration of its enantiomers, which may have different therapeutic effects.

Research indicates that this compound may possess hypolipidemic effects , potentially aiding in the treatment of hypercholesterolemia by influencing lipid metabolism and lowering cholesterol levels in experimental models. Its interactions with biological systems suggest possible effects on neurotransmitter pathways and other physiological processes.

Structural Studies

The crystal structures of both racemic and homochiral forms of this compound have been extensively studied using techniques like single-crystal X-ray diffraction. These studies revealed insights into the supramolecular organization of the compound, including hydrogen-bonded ribbon structures that contribute to its stability and properties . The polymorphism observed in different crystalline forms offers valuable information for material science applications.

Case Study 1: Structural Analysis

A detailed analysis of the crystal structures of racemic and homochiral forms demonstrated that while both forms exhibit similar supramolecular organizations, differences in hydrogen bonding networks significantly affect their physical properties, such as solubility and melting points .

Case Study 2: Pharmacological Testing

In pharmacological assessments, both enantiomers of this compound were evaluated for their anticonvulsant activities. The results indicated that one enantiomer displayed superior efficacy compared to the racemic mixture, highlighting the importance of chirality in drug design .

Mecanismo De Acción

El mecanismo de acción de la fenbutiramida implica su interacción con objetivos moleculares y vías específicas. Se sabe que modula las actividades enzimáticas e influye en los procesos metabólicos. Los objetivos moleculares exactos pueden variar según la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Compuestos Similares

Butiramida: Un derivado de amida más simple del ácido butírico.

Fenilbutiramida: Contiene un grupo fenilo unido a la estructura de la butiramida.

Hexilbutiramida: Contiene un grupo hexilo unido a la estructura de la butiramida.

Singularidad

La fenbutiramida es única debido a sus características estructurales específicas y las propiedades químicas resultantes. Su capacidad de sufrir diversas reacciones químicas y sus aplicaciones en diversos campos la convierten en un compuesto valioso para la investigación y los fines industriales .

Actividad Biológica

2-Phenylbutyramide (CAS Number: 90-26-6) is an organic compound derived from butyric acid, notable for its unique structural attributes and diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of this compound

This compound is characterized by the presence of a phenyl group attached to the butyric acid moiety, which significantly influences its biological activities. It is primarily studied for its effects on metabolic pathways, particularly in lipid metabolism and neurological functions.

Biochemical Pathways

The compound is known to metabolize into phenylacetate, which plays a critical role in various biochemical reactions. Notably, it influences the urea cycle, facilitating the conversion of nitrogenous waste into less toxic forms for excretion.

Cellular Effects

Research indicates that this compound has significant effects on cellular processes:

- Inhibition of DNA Synthesis : In human colon tumor cells, it has been shown to inhibit DNA synthesis, leading to growth arrest and apoptosis.

- Anticonvulsant Activity : It exhibits promising anticonvulsant properties in rodent models, acting as a noncompetitive inhibitor of nicotinic acetylcholine receptors (nAChRs), which are implicated in seizure activity .

Hypolipidemic Effects

This compound has been investigated for its potential hypolipidemic effects, making it relevant in treating hypercholesterolemia. Studies suggest that it may lower cholesterol levels by influencing lipid metabolism pathways.

Neurotransmitter Interactions

The structural similarity of this compound to neurotransmitters suggests possible interactions with central nervous system receptors. This warrants further investigation into its pharmacological properties and potential therapeutic applications.

Case Studies and Research Findings

- Anticonvulsant Efficacy : A study demonstrated that this compound effectively reduced seizure activity in mice, highlighting its potential as an anticonvulsant agent .

- Lipid Metabolism : In experimental models, the compound was shown to affect cholesterol synthesis and degradation pathways, indicating its role in managing lipid profiles.

- Cancer Cell Studies : The compound's ability to inhibit DNA synthesis in cancer cells points to its potential as an anticancer agent. This effect is mediated through its action on specific cellular signaling pathways.

Data Table: Comparative Biological Activities

Propiedades

IUPAC Name |

2-phenylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-2-9(10(11)12)8-6-4-3-5-7-8/h3-7,9H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNFGQCCHVMMMRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60870423 | |

| Record name | (+/-)-2-Phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90-26-6 | |

| Record name | 2-Phenylbutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-26-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylbutyramide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090266 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Phenylbutyramide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1861 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-2-Phenylbutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60870423 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-phenylbutyramide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.801 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-PHENYLBUTYRAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J95WO7W7D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.